2-(4-bromo-2-fluorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one
CAS No.:
Cat. No.: VC20199843
Molecular Formula: C15H10BrFN2O2
Molecular Weight: 349.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H10BrFN2O2 |
|---|---|
| Molecular Weight | 349.15 g/mol |
| IUPAC Name | 2-[(4-bromo-2-fluorophenyl)methyl]-6-(furan-2-yl)pyridazin-3-one |
| Standard InChI | InChI=1S/C15H10BrFN2O2/c16-11-4-3-10(12(17)8-11)9-19-15(20)6-5-13(18-19)14-2-1-7-21-14/h1-8H,9H2 |
| Standard InChI Key | IYRLRNGYBUSEIR-UHFFFAOYSA-N |
| Canonical SMILES | C1=COC(=C1)C2=NN(C(=O)C=C2)CC3=C(C=C(C=C3)Br)F |
Introduction
Overview of 2-(4-bromo-2-fluorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one
2-(4-bromo-2-fluorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one is a synthetic organic compound belonging to the pyridazinone family. It features a complex molecular structure characterized by a pyridazinone core substituted with a bromine atom and a fluorobenzyl group at one position, along with a furan moiety at another position. The molecular formula of this compound is C13H9BrF N2O, and it has a molecular weight of approximately 335.17 g/mol.
Synthesis
The synthesis of 2-(4-bromo-2-fluorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one typically involves several steps that may include:
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Formation of the Pyridazinone Core: The initial step involves the formation of the pyridazinone scaffold through cyclization reactions.
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Substitution Reactions: The introduction of bromine and fluorine substituents on the benzyl group can be achieved through halogenation reactions.
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Furan Attachment: The furan moiety is introduced via coupling reactions, which can enhance the compound's biological activity.
These reactions are crucial for modifying the compound's properties for medicinal and industrial applications.
Biological Activity
Research into the biological activity of 2-(4-bromo-2-fluorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one indicates potential pharmacological effects. Compounds with similar structures have been investigated for their ability to act as:
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Antimicrobial agents
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Antitumoral compounds
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Enzyme inhibitors
Preliminary studies suggest that this compound may bind to specific receptors or enzymes, modulating their activity, which could lead to therapeutic applications .
Comparison with Similar Compounds
Several compounds share structural similarities with 2-(4-bromo-2-fluorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one, each exhibiting unique properties:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-Bromo-2-(2-fluorobenzyl)pyridazin-3(2H)-one | Bromine at para position; fluorobenzyl group | Potential antitumoral activity |
| 4-Bromo-6-(furan-3-yl)pyridazin-3(2H)-one | Furan at different position | Enhanced reactivity due to furan |
| 4-Bromo-5-(furan-2-carboxylic acid)pyridazin | Contains carboxylic acid group | Increased solubility and bioavailability |
The uniqueness of 2-(4-bromo-2-fluorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one lies in its combination of halogenated substituents and a furan ring, which may enhance its biological activity compared to similar compounds lacking these features.
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